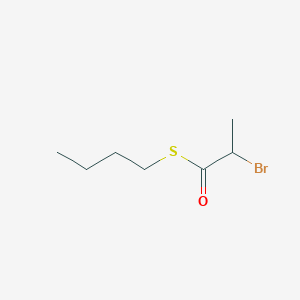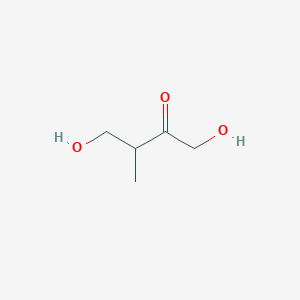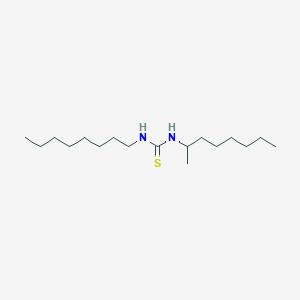![molecular formula C15H34N2O B14512893 1-[(3-Aminopropyl)amino]dodecan-2-OL CAS No. 62745-89-5](/img/structure/B14512893.png)
1-[(3-Aminopropyl)amino]dodecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Aminopropyl)amino]dodecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group attached to a dodecane chain, which also contains a hydroxyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]dodecan-2-OL typically involves the reaction of dodecan-2-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecan-2-ol+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Aminopropyl)amino]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecan-2-one or dodecan-2-al.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of dodecan-2-yl halides or esters.
Applications De Recherche Scientifique
1-[(3-Aminopropyl)amino]dodecan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(3-Aminopropyl)amino]dodecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecan-1-ol: A primary alcohol with a similar dodecane chain but lacking the amino group.
3-Aminopropylamine: Contains the amino group but lacks the dodecane chain.
Dodecan-2-one: An oxidized form of dodecan-2-ol with a ketone group.
Uniqueness
1-[(3-Aminopropyl)amino]dodecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
62745-89-5 |
|---|---|
Formule moléculaire |
C15H34N2O |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
1-(3-aminopropylamino)dodecan-2-ol |
InChI |
InChI=1S/C15H34N2O/c1-2-3-4-5-6-7-8-9-11-15(18)14-17-13-10-12-16/h15,17-18H,2-14,16H2,1H3 |
Clé InChI |
UAHMFBHMXKMLMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CNCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


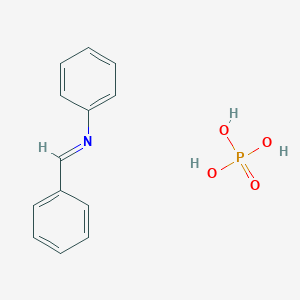
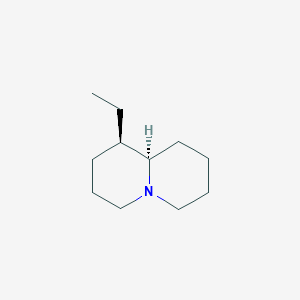
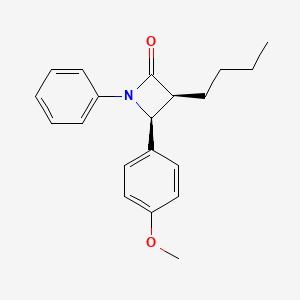

![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


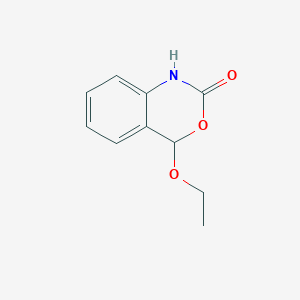
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
